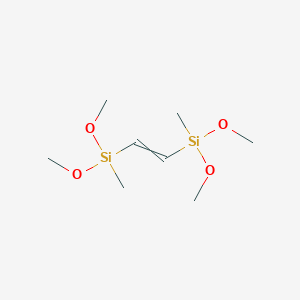
3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene: is a chemical compound with the molecular formula C8H22O4Si2 . It is a member of the organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and analysis .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted organosilicon compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its unique properties make it suitable for use in drug delivery systems and as a component of medical devices .
Industry: In the industrial sector, this compound is used in the production of specialty polymers, coatings, and adhesives. Its ability to form stable bonds with other materials makes it valuable in the manufacturing of high-performance materials .
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silicon atoms in the compound, which can form strong covalent bonds with other elements .
Comparaison Avec Des Composés Similaires
- Dimethyltetramethoxydisilethylene
- Ethylenebis(dimethoxymethylsilane)
- 1,2-Bis(methyldimethoxysilyl)ethane
- 2,2,5,5-Tetramethoxy-2,5-disilahexane
Comparison: Compared to these similar compounds, 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
53998-34-8 |
|---|---|
Formule moléculaire |
C8H20O4Si2 |
Poids moléculaire |
236.41 g/mol |
Nom IUPAC |
2-[dimethoxy(methyl)silyl]ethenyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C8H20O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H,1-6H3 |
Clé InChI |
UUCFEDLEOMKQRB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C=C[Si](C)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
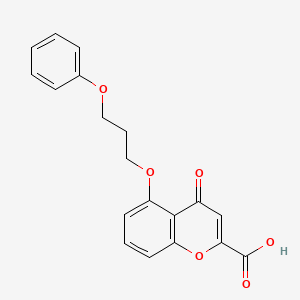
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
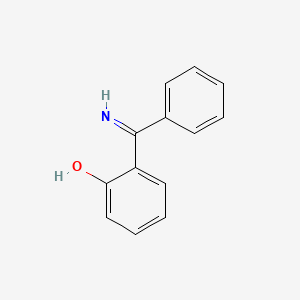
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

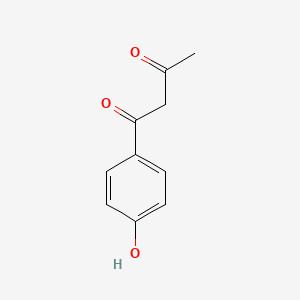
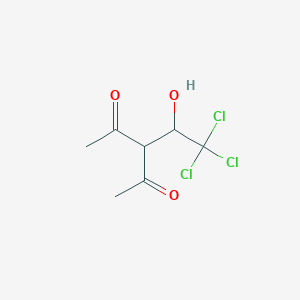

![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
